molecular formula C12H14N2O4 B400776 Methyl 4-(2-benzoylhydrazino)-4-oxobutanoate

Methyl 4-(2-benzoylhydrazino)-4-oxobutanoate

Cat. No.: B400776
M. Wt: 250.25g/mol
InChI Key: XBXWQGSCTZEEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-benzoylhydrazino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25g/mol

IUPAC Name

methyl 4-(2-benzoylhydrazinyl)-4-oxobutanoate

InChI

InChI=1S/C12H14N2O4/c1-18-11(16)8-7-10(15)13-14-12(17)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)(H,14,17)

InChI Key

XBXWQGSCTZEEPW-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NNC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of benzhydrazide (1.5 g, 11.0 mmol), butanedioic acid, monomethyl ester (2.0 g, 15 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (5.4 g, 12 mmol), N,N-diisopropylethylamine (3.8 mL, 22 mmol) and 4-dimethylaminopyridine (0.87 g, 7.2 mmol) in DMF (30 mL) was stirred at room temperature overnight. The mixture was quenched with water and extracted with ethyl acetate three times. The combined organic layers were washed by brine, dried over sodium sulfate, filtered and concentrated. The crude residue was purified by flash column chromatography to yield the desired product (900 mg, 32.6%). LCMS calculated for C12H15N2O4 (M+H): 251.1. found: 251.1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
32.6%

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